1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted with an isopropyl group at position 1, a methyl group at position 5, and a thiazol-2-yl carboxamide moiety at position 3.
Properties
IUPAC Name |
5-methyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)15-8(3)6-9(14-15)10(16)13-11-12-4-5-17-11/h4-7H,1-3H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDRBSBSNUADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the thiazole ring: This can be done via a condensation reaction between the pyrazole derivative and a thiazole carboxylic acid or its derivative.
Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : The presence of the thiazole ring contributes to its anticancer properties, as evidenced by various studies indicating significant growth inhibition in cancer cell lines.
- Anticonvulsant Properties : Research has shown that derivatives of this compound can effectively inhibit seizures in animal models, highlighting its potential for treating epilepsy.
- Antibacterial Effects : The compound has demonstrated activity against several bacterial strains, indicating its potential use as an antibiotic agent.
Anticancer Research
Recent studies have focused on the anticancer potential of 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide. For instance, research indicates that compounds with similar structural features have shown promising results against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 2.01 | |
| Compound B | MCF-7 (Breast) | 5.71 | |
| Compound C | HepG2 (Liver) | 6.14 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anticonvulsant Studies
In anticonvulsant research, derivatives of the compound have been evaluated for their efficacy in animal models. For example, certain analogues displayed significant protection against seizures, with effective doses reported as low as 18.4 mg/kg . This highlights the compound's potential as a therapeutic option for epilepsy.
Antimicrobial Development
The antibacterial properties of this compound have been explored through various assays against pathogenic bacteria. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
- Thiazole-Pyrazole Hybrids : A series of thiazole-pyrazole hybrids were synthesized and evaluated for their anticancer properties. One particular hybrid demonstrated superior activity against breast cancer cells compared to standard treatments, suggesting the efficacy of this structural combination in drug design .
- High-throughput Screening : In a high-throughput screening initiative, compounds similar to this compound were identified as potent inhibitors of specific cancer pathways, leading to further optimization and characterization .
Mechanism of Action
The mechanism of action of 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Key Observations :
- The isopropyl group at position 1 introduces greater steric hindrance and lipophilicity than aryl substituents, which could influence membrane permeability and metabolic stability.
Physicochemical Properties
Hypothetical physicochemical properties are inferred based on substituent effects:
Analysis :
- The thiazole ring balances lipophilicity (logP ~2.8) with moderate solubility due to its polarizable sulfur atom.
- N-Benzyl-N-hydroxy analogs exhibit higher logP due to aryl and benzyl groups, reducing solubility despite hydroxylamine’s polarity.
- Methyl at position 5 in the target compound likely improves solubility compared to bulkier substituted phenyl groups.
Inferences for the Target Compound :
- The thiazole group may confer kinase or protease inhibitory activity through metal coordination or hydrophobic interactions.
- Isopropyl and methyl substituents could optimize metabolic stability compared to aryl-containing analogs, which are prone to oxidative metabolism.
Biological Activity
1-Isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement, combining a pyrazole ring with a thiazole moiety, which enhances its reactivity and potential interactions with various biological targets.
- Molecular Formula : C₁₁H₁₄N₄OS
- Molecular Weight : 250.32 g/mol
- CAS Number : 1211420-23-3
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole and thiazole, including this compound, possess significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains, demonstrating effective inhibition:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
These results indicate the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.
Antitumor Activity
The antitumor potential of this compound has been evaluated using various cancer cell lines. The results indicate its effectiveness in inhibiting tumor growth:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
These findings highlight the compound's ability to induce apoptosis in cancer cells, suggesting its role as a potential anticancer therapeutic agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief.
The primary mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- Cyclooxygenase Inhibition : The compound inhibits COX enzymes, leading to decreased production of prostaglandins, which are involved in inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, contributing to its antitumor effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:
- Study on Antimicrobial Efficacy : A study synthesized multiple derivatives and tested their antimicrobial activity against common pathogens. The results showed that compounds similar to this compound exhibited significant antibacterial activity.
- Anticancer Screening : Another research project evaluated the anticancer properties of pyrazole derivatives against various cancer cell lines. The findings indicated that the target compound effectively inhibited growth in several lines, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-isopropyl-5-methyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a thiazol-2-amine under reflux in ethanol or dimethylformamide (DMF) as solvents. Triethylamine is commonly used as a catalyst to neutralize acidic byproducts. Reaction temperatures of 60–80°C for 6–12 hours are optimal, with yields improved by slow addition of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry. ESI-MS (electrospray ionization mass spectrometry) provides molecular weight validation. Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles and spatial arrangements of the pyrazole-thiazole-carboxamide core. For example, XRD data for analogous compounds show dihedral angles of 15–25° between the pyrazole and thiazole rings, influencing planar stacking .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial screening, perform MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the pyrazole (e.g., isopropyl vs. cyclopropyl) and thiazole (e.g., methyl vs. halogen) rings. Evaluate changes in lipophilicity (logP) via HPLC retention times and correlate with cytotoxicity or enzyme inhibition. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies key interactions, such as hydrogen bonding between the carboxamide and Thr766 residue .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Methodological Answer : Assess metabolic pathways using liver microsomes or hepatocyte incubations with LC-MS/MS to identify major metabolites. Introduce electron-withdrawing groups (e.g., fluorine) on the thiazole ring to block CYP450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) optimize bioavailability by balancing logD (target: 1–3) and polar surface area (<140 Ų) .
Q. How can crystallographic data resolve contradictions in reported solubility profiles?
- Methodological Answer : Perform XRD to analyze crystal packing efficiency. For example, tight π-π stacking in the pyrazole-thiazole core reduces aqueous solubility, while hydrophilic substituents (e.g., hydroxyl groups) disrupt packing. Compare polymorphic forms (e.g., Form I vs. Form II) via DSC (differential scanning calorimetry) to identify thermodynamically stable phases with improved dissolution rates .
Q. What advanced models validate in vivo efficacy and toxicity?
- Methodological Answer : Use xenograft mouse models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition at 50–100 mg/kg doses. For toxicity, conduct histopathology on liver/kidney tissues and measure serum ALT/AST levels. Pharmacokinetic studies (plasma t½, AUC) in Sprague-Dawley rats guide dose optimization. Toxicity contradictions (e.g., hepatotoxicity vs. efficacy) are resolved by adjusting dosing schedules or prodrug strategies .
Data Contradiction Analysis
Q. How to address conflicting reports on substituent effects on solubility and bioactivity?
- Methodological Answer : Reproduce synthesis and characterization under controlled conditions (e.g., identical solvents, purity >95%). Use DOE (design of experiments) to isolate variables (e.g., substituent polarity vs. steric effects). For example, methyl groups on the pyrazole may enhance membrane permeability but reduce water solubility, requiring trade-offs validated via SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
